molecular formula C31H39N5O5 B135324 Ergocornine CAS No. 564-36-3

Ergocornine

Katalognummer: B135324
CAS-Nummer: 564-36-3
Molekulargewicht: 561.7 g/mol
InChI-Schlüssel: UJYGDMFEEDNVBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ergocornin ist ein kristallines Ergopeptin und eines der Mutterkornalkaloide, die aus Ergotoxin isoliert werden. Es ist ein Naturprodukt, das aus Pilzen, insbesondere aus der Gattung Claviceps, gewonnen wird. Ergocornin ist bekannt für seine Rolle als Dopaminrezeptoragonist und wurde auf seine pharmakologischen Eigenschaften untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Ergocornin kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Lysergsäure als Ausgangsmaterial. Die Synthese umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen und der Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Transformationen zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ergocornin beinhaltet oft die Kultivierung von Claviceps-Pilzen auf geeigneten Substraten. Die Pilze produzieren Mutterkornalkaloide, darunter Ergocornin, die dann mit Techniken wie Flüssigchromatographie und Massenspektrometrie extrahiert und gereinigt werden können .

Chemische Reaktionsanalyse

Reaktionstypen: Ergocornin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu verändern und ihre pharmakologischen Eigenschaften zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den chemischen Reaktionen von Ergocornin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um optimale Ausbeuten und Produktreinheit zu gewährleisten .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den chemischen Reaktionen von Ergocornin gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ergocornine can be synthesized through various chemical routes. One common method involves the use of lysergic acid as a starting material. The synthesis typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound often involves the cultivation of Claviceps fungi on suitable substrates. The fungi produce ergot alkaloids, including this compound, which can then be extracted and purified using techniques such as liquid chromatography and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions: Ergocornine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product purity .

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

1. Serotonergic Activity:
Ergocornine has been shown to influence serotonin (5-HT) receptor activity. Research indicates that it increases 5-HT receptor activity independent of presynaptic 5-HT stores, suggesting a role in modulating serotonergic neurotransmission. Specifically, this compound reduces brain 5-HT turnover, indicating its potential as a serotonergic agent that may affect mood and behavior .

2. Potential Antidepressant Properties:
Due to its effects on serotonin receptors, this compound is being investigated for its potential as an antidepressant. Studies suggest that it may reduce 5-HT release and turnover, which could lead to decreased nervous impulse flow in serotonergic neurons. This mechanism is similar to other compounds being explored for antidepressant properties .

Therapeutic Uses

1. Synchronization of Estrus in Livestock:
this compound has been evaluated for its effectiveness in synchronizing estrus in domestic animals. In studies involving cyclic and pseudopregnant rats, this compound treatment resulted in increased synchronization of mating and a decrease in gestation length. This suggests that this compound could be beneficial in reproductive management in livestock, potentially enhancing breeding efficiency .

2. Management of Ergotism:
this compound's role in ergotism—caused by the consumption of ergot-contaminated grains—has been documented. Case studies have highlighted the adverse effects of ergot alkaloids on livestock health, including vasoconstriction leading to severe clinical signs such as necrosis and reproductive issues. Understanding this compound's effects can inform strategies for managing ergotism in agricultural settings .

Analytical Techniques

The analysis of this compound and other ergot alkaloids in various matrices is critical for both safety assessments and therapeutic applications. Advanced analytical methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are employed to quantify this compound levels in biological samples and agricultural products .

Analytical Method Application Reference
HPLCQuantification in pharmaceutical forms
LC-MS-QTOFExtraction from contaminated samples
NMRIdentification of structural variants

Case Studies

Several case studies have documented the effects of this compound on livestock:

  • Cattle Ergotism Cases: In one instance, cattle consuming feed with this compound levels exceeding 1500 ppb exhibited moderate lameness and necrosis. The presence of this compound alongside other alkaloids was linked to severe clinical outcomes .
  • Reproductive Effects: Research involving pseudopregnant rats showed that this compound treatment led to increased synchronization of mating and a reduction in gestation length, suggesting potential applications in livestock breeding practices .

Wirkmechanismus

Ergocornine exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation, motor control, and cognitive function . The molecular targets of this compound include dopamine receptors, serotonin receptors, and adrenergic receptors, which are involved in its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ergocornine, an ergot alkaloid derived from the fungus Claviceps purpurea, is known for its diverse biological activities, particularly in relation to vascular and reproductive systems. This article provides a detailed examination of its biological activity, supported by case studies and research findings.

Overview of this compound

This compound is part of a larger class of compounds known as ergot alkaloids, which have been studied for their pharmacological effects. These compounds interact with various neurotransmitter systems, including serotonin (5-HT) and adrenergic receptors, leading to a range of physiological responses.

Pharmacological Effects

1. Vascular Effects:
this compound exhibits vasoconstrictive properties, although it is less potent than other ergot alkaloids like ergovaline and ergotamine. Research indicates that this compound's efficacy in inducing vasoconstriction is approximately one-tenth that of ergovaline .

2. Reproductive Effects:
Studies have shown that this compound can influence reproductive outcomes by affecting gestation. In a comparative study, this compound demonstrated significant activity in terminating gestation and inducing estrus in animal models. The estimated potency ratio for this compound relative to other ergot alkaloids was found to be 0.35 when compared to ergokryptine, which was the most effective in inducing these reproductive changes .

3. Neurotransmitter Activity:
this compound has been shown to increase 5-HT receptor activity without affecting presynaptic serotonin stores . This suggests a potential role in modulating serotonergic signaling pathways.

Case Studies

Several case studies have documented the effects of this compound in livestock:

  • Case Study 1: A herd exposed to feed containing high levels of ergot alkaloids (including this compound) exhibited symptoms such as lameness and necrosis of the feet. The concentration of this compound contributed to a significant reduction in feed intake and overall health deterioration .
  • Case Study 2: In another instance, an outbreak involving approximately 12,000 ppb of ergot alkaloids led to severe clinical signs including sloughing of hooves and reproductive failures among dairy cattle. The presence of this compound was noted alongside other alkaloids, indicating its contribution to the observed toxicity .

Research Findings

A comprehensive analysis of this compound's biological activity reveals several key findings:

Study Findings
Klotz et al. (2010)This compound's potency for vasoconstriction is significantly lower than that of ergovaline and ergotamine; however, it still plays a role in vascular dysregulation .
Kraicer & Shelesnyak (1970)Established the relative effectiveness of various ergot alkaloids in terminating gestation; this compound was confirmed as an active compound but less effective than ergokryptine .
PubMed StudyThis compound enhances 5-HT receptor activity without altering presynaptic serotonin levels, suggesting a unique mechanism of action within serotonergic pathways .

Eigenschaften

IUPAC Name

N-[2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYGDMFEEDNVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971841
Record name N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564-36-3
Record name Ergocornine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[10b-Hydroxy-3,6-dioxo-2,5-di(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methyl-9,10-didehydroergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergocornine
Reactant of Route 2
Reactant of Route 2
Ergocornine
Reactant of Route 3
Reactant of Route 3
Ergocornine
Reactant of Route 4
Ergocornine
Reactant of Route 5
Reactant of Route 5
Ergocornine
Reactant of Route 6
Ergocornine
Customer
Q & A

Q1: What is Ergocornine's primary mechanism of action?

A1: this compound primarily functions by inhibiting the secretion of prolactin from the pituitary gland. [, , , , , ] This inhibition occurs through this compound's interaction with dopamine receptors in the hypothalamus, mimicking the action of dopamine, which is a natural inhibitor of prolactin release. [, , ]

Q2: Can you elaborate on the downstream effects of this compound's prolactin inhibition?

A2: Inhibition of prolactin by this compound leads to a cascade of effects, most notably on the female reproductive system. These include:

  • Interruption of Luteal Function: this compound administration disrupts the function of the corpus luteum, leading to decreased progesterone production. [, , , ]
  • Blockage of Ovulation: Studies in rats have shown that this compound can block ovulation, likely due to its suppression of the preovulatory luteinizing hormone (LH) surge. [, ]
  • Suppression of Lactation: this compound effectively inhibits lactation in mammals due to its suppressive effects on prolactin, a hormone essential for milk production. [, , ]
  • Regression of Mammary Tumors: this compound has been shown to induce regression of 7,12-Dimethylbenzanthracene (DMBA)-induced mammary tumors in rats, suggesting a potential role in breast cancer treatment. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C31H39N5O5 and a molecular weight of 561.67 g/mol. [, ]

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, mass spectrometry has been extensively used to characterize this compound and other ergot alkaloids. Studies using electrospray ionization tandem quadrupole mass spectrometry (ESI-MS/MS) have identified specific fragmentation patterns for this compound, providing valuable information for its detection and analysis. [, ]

Q5: How stable is this compound under different conditions?

A5: this compound's stability is influenced by factors like temperature, solvent, and storage time. [, ] Studies have shown that it can undergo epimerization, particularly in solutions stored at higher temperatures.

Q6: How does this compound's structure relate to its activity?

A7: this compound belongs to the ergopeptine class of ergot alkaloids. Its structure, characterized by a lysergic acid moiety linked to a peptide chain, is crucial for its interaction with dopamine receptors. [, ] Modifications to the peptide portion can significantly affect its potency and selectivity. [, , ]

Q7: Are there any analytical methods used to quantify this compound?

A7: Yes, several analytical techniques are available to quantify this compound, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is commonly used to separate and quantify this compound in various matrices. [, ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for this compound determination, especially in complex biological samples. [, ]

Q8: What are the key pharmacokinetic properties of this compound?

A10: Although detailed pharmacokinetic data on this compound is limited in the provided research, it's known to be absorbed following subcutaneous and oral administration. [, , ] Its metabolism and excretion pathways require further investigation.

Q9: Has this compound been evaluated in clinical trials?

A11: While the provided research mainly focuses on preclinical studies, some clinical investigations have explored this compound's effects in humans. For instance, one study assessed its impact on plasma progesterone levels and pregnanediol excretion in women during the post-ovulatory phase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.